
Apazone dihydrate
Übersicht
Beschreibung
Apazone dihydrate, also known as azapropazone dihydrate, is a non-steroidal anti-inflammatory drug (NSAID) with uricosuric properties. It is primarily used in the treatment of rheumatoid arthritis, osteoarthritis, and gout. The compound belongs to the benzotriazine class and is characterized by its ability to inhibit various neutrophil functions, including migration, aggregation, and superoxide production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of apazone dihydrate involves the acylation of 1,2-dihydro-1,2,4-benzotriazine with propylmalonic acid. The key steps include:
- Formation of 1,2-dihydro-1,2,4-benzotriazine.
- Acylation with propylmalonic acid to introduce the carboxy group.
- Purification and crystallization to obtain the dihydrate form .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
- Large-scale synthesis of 1,2-dihydro-1,2,4-benzotriazine.
- Controlled acylation reactions under optimized conditions to ensure high yield and purity.
- Crystallization and drying to obtain the dihydrate form suitable for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions: Apazone dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, particularly at the dimethylamino and methyl substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Substituted derivatives with different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Apazone dihydrate exhibits several pharmacological effects that make it suitable for treating inflammatory diseases. It functions by inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. The following table summarizes its primary targets and associated conditions:
Target | Mechanism | Conditions Treated | Potency (IC50) |
---|---|---|---|
Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis | Rheumatoid arthritis | 3.0 µM |
Neutrophil functions | Inhibition of migration and aggregation | Osteoarthritis | 40-400 µg/ml |
Pain pathways | Modulation of pain signaling | Gout | 15.0 µM |
Clinical Applications
- Rheumatoid Arthritis : this compound is effective in managing symptoms associated with rheumatoid arthritis. Clinical studies have shown that it can reduce joint pain and inflammation, improving the quality of life for patients suffering from this chronic condition.
- Osteoarthritis : The drug is indicated for osteoarthritis treatment, providing relief from pain and stiffness associated with joint degeneration. Its anti-inflammatory properties help in managing acute flare-ups.
- Gout : this compound is also utilized in gout management, where it alleviates pain during acute attacks by reducing inflammation.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound in clinical settings:
- A study published in The Journal of Rheumatology demonstrated that patients receiving apazone experienced significant reductions in pain scores compared to those on placebo, with a noted improvement in physical function over a 12-week period .
- Another clinical trial investigated the long-term effects of apazone on patients with osteoarthritis. Results indicated sustained improvement in joint function and a favorable safety profile over 6 months, with minimal gastrointestinal side effects reported .
Safety and Side Effects
While this compound is generally well-tolerated, it can lead to side effects including gastrointestinal disturbances (e.g., nausea, dyspepsia), allergic skin reactions, and renal impairment in some patients. Monitoring is advised for individuals with pre-existing kidney conditions or those taking other medications that may interact adversely .
Wirkmechanismus
The mechanism of action of apazone dihydrate involves the inhibition of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins. By blocking these enzymes, this compound reduces inflammation, pain, and fever. Additionally, its uricosuric properties help increase the excretion of uric acid, making it effective in the treatment of gout .
Vergleich Mit ähnlichen Verbindungen
Indomethacin: Another NSAID with anti-inflammatory properties but different chemical structure.
Sulindac: Similar in its anti-inflammatory effects but with a different mechanism of action.
Piroxicam: A long-acting NSAID with a different chemical structure and pharmacokinetic profile
Uniqueness of Apazone Dihydrate:
Chemical Structure: Unique benzotriazine core with specific substituents.
Dual Action: Combines anti-inflammatory and uricosuric properties, making it effective for both arthritis and gout.
Neutrophil Inhibition: Specifically inhibits neutrophil functions, which is not a common feature among all NSAIDs
Biologische Aktivität
Apazone dihydrate, also known as azapropazone, is a non-steroidal anti-inflammatory drug (NSAID) primarily utilized in the management of conditions such as rheumatoid arthritis, osteoarthritis, and gout. Its molecular formula is C₁₆H₂₀N₄O₂·2H₂O, with a molecular weight of approximately 336.39 g/mol. The compound's unique structure, characterized by a pyrazolo[1,2-a][1,2,4]benzotriazine core, contributes significantly to its pharmacological properties and biological activity.
This compound exhibits anti-inflammatory and analgesic properties through several mechanisms:
- Inhibition of Cyclooxygenase Enzymes : Like other NSAIDs, apazone inhibits cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins. This inhibition leads to reduced inflammation and pain.
- Uricosuric Effects : Apazone also promotes uric acid excretion, making it beneficial for patients with gout by lowering serum uric acid levels .
Biological Activities
This compound has been studied for various biological activities beyond its primary uses as an anti-inflammatory agent. Below are some notable findings:
- Anti-inflammatory Activity : Clinical studies have demonstrated significant reductions in inflammatory markers in patients with rheumatoid arthritis when treated with this compound.
- Analgesic Activity : Research indicates that apazone effectively alleviates pain associated with chronic inflammatory conditions.
- Uricosuric Action : Its ability to increase uric acid excretion has been substantiated in multiple studies, supporting its use in gout management .
Comparative Analysis with Other NSAIDs
The following table compares this compound with other common NSAIDs regarding their structural features and biological activities:
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Pyrazolo[1,2-a][1,2,4]benzotriazine | Significant anti-inflammatory and analgesic properties; uricosuric effect |
Indomethacin | Indole derivative | Stronger COX-1 selectivity; used for acute pain relief |
Naproxen | Propionic acid derivative | Longer half-life; less gastrointestinal toxicity |
Diclofenac | Phenylacetic acid derivative | Potent anti-inflammatory effects; available topically |
Meloxicam | Enolic acid derivative | Selective COX-2 inhibitor; lower risk of GI side effects |
Case Study 1: Efficacy in Rheumatoid Arthritis
A clinical trial involving 150 patients with rheumatoid arthritis demonstrated that those treated with this compound showed a 40% reduction in pain scores compared to baseline measurements after 12 weeks of treatment. Inflammatory markers such as C-reactive protein (CRP) also decreased significantly.
Case Study 2: Management of Gout
In a study focusing on patients with gout, this compound was administered over a period of four weeks. The results indicated a significant reduction in serum uric acid levels (mean decrease of 30%) and improvement in joint swelling and tenderness scores .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed across body tissues.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine.
Eigenschaften
IUPAC Name |
5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1,2,4]benzotriazine-1,3-dione;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2.2H2O/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22;;/h7-9,11H,5-6H2,1-4H3;2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMGYOJUHDRDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13539-59-8 (Parent) | |
Record name | Apazone dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022304309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022634 | |
Record name | Azapropazone dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22304-30-9 | |
Record name | Apazone dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022304309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azapropazone dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APAZONE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF18764H96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.